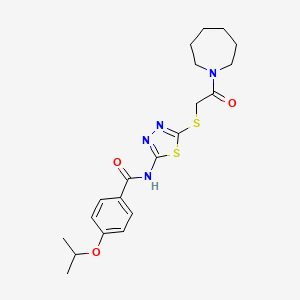
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an azepan-1-yl group, which is a seven-membered ring with one nitrogen atom . It also has a thiadiazol group, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The isopropoxybenzamide part of the molecule suggests the presence of a benzamide group with an isopropoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . These groups would likely contribute to the overall polarity and reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications
The synthesis and biological evaluation of compounds related to the query have been explored for potential anticancer applications. For example, a study on a series of kinesin spindle protein (KSP) inhibitors identified compounds exhibiting significant biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. These compounds induce cellular death by arresting cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).
Antimicrobial Properties
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. A specific focus has been on synthesizing novel derivatives and evaluating their biological activities against a range of bacterial and fungal infections. These studies indicate the potential of 1,3,4-thiadiazole compounds to provide valuable therapeutic intervention for microbial diseases, showcasing their broad-spectrum antibacterial and antifungal efficacy (Desai et al., 2013).
Enzyme Inhibition for Therapeutic Use
Sulfonamide derivatives of 1,3,4-thiadiazole compounds have been evaluated for their inhibitory effects on carbonic anhydrase isozymes, which play a crucial role in physiological processes such as the synthesis of bicarbonate ion from carbon dioxide and water. These studies highlight the potential of such compounds in developing treatments targeting specific enzyme pathways (Gokcen et al., 2016).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of new 1,3,4-thiadiazoles substituted with various moieties has revealed their biological, pharmaceutical, and medicinal applications. The structural versatility of these compounds allows for the exploration of a wide range of biological activities, including their use as scaffolds for further pharmaceutical development (Alrammahi et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s difficult to speculate on the potential mechanism of action for this compound.
Future Directions
properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-14(2)27-16-9-7-15(8-10-16)18(26)21-19-22-23-20(29-19)28-13-17(25)24-11-5-3-4-6-12-24/h7-10,14H,3-6,11-13H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKPBZIVGXDBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

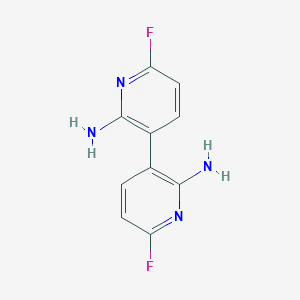

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

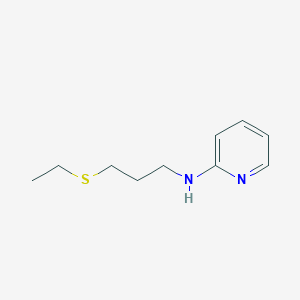
![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)
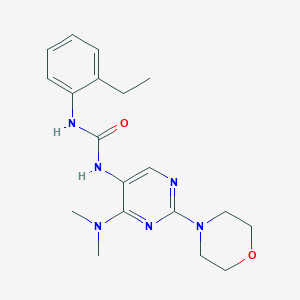
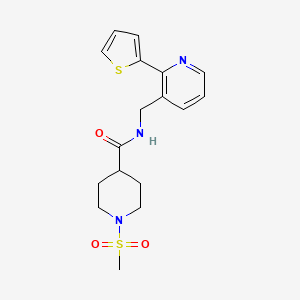
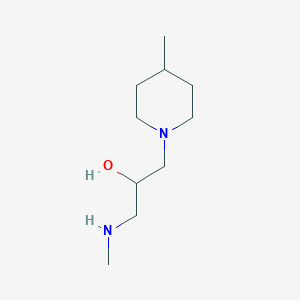
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)
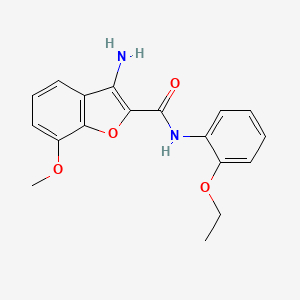
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)